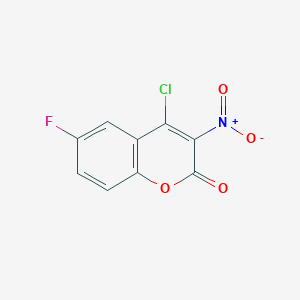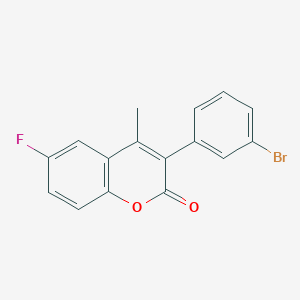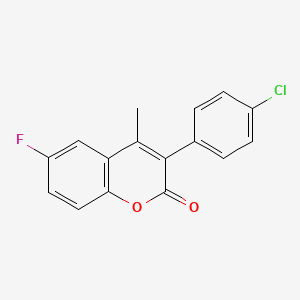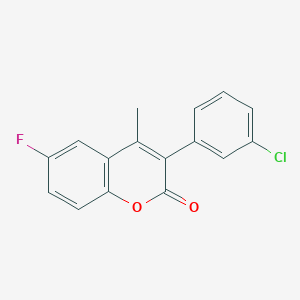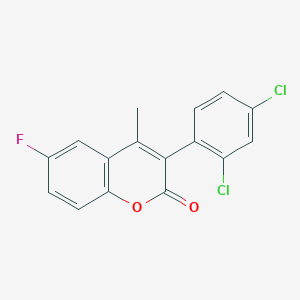
6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
説明
6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, also known as TFDQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique structure that has attracted the attention of many researchers due to its potential therapeutic benefits.
科学的研究の応用
Antibacterial and Antifungal Properties
6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline derivatives have been studied for their potential antibacterial and antifungal properties. Research by Kumar et al. (2003) on diazepino quinoline heterocycles demonstrates their antimicrobial and cytogenetic activities (Kumar, Suresh, & Mohan, 2003). Additionally, Nandhakumar et al. (2007) synthesized diazepino quinoline derivatives, screening them for antibacterial and antifungal activities, including cytogenetic analysis (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).
Positive Inotropic Activity
Several studies have focused on the synthesis of compounds containing 1,4-diazepane moieties for their positive inotropic activity. Wu et al. (2012) found that these compounds, including 6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, exhibited in vitro positive inotropic activity greater than the drug milrinone (Wu, Ma, Niu, Cui, & Piao, 2012). Similarly, Jiang et al. (2010) and Ye et al. (2011) synthesized and evaluated various 1,4-diazepan-1-yl derivatives for their inotropic effects (Jiang, Ye, Liu, Zhang, Cui, & Piao, 2010); (Ye, Liu, Jiang, Cui, & Piao, 2011).
Photophysical and Biomolecular Binding Properties
Research on the photophysical properties and biomolecular binding characteristics of related quinoline derivatives has been conducted. Bonacorso et al. (2018) synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties, indicating their potential for diverse applications (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Synthesis and Structural Analysis
The adaptable coordination chemistry of related quinoline compounds with various metals has been explored. Ardizzoia et al. (2010) studied the coordination of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine with zinc and mercury, highlighting its chemical versatility and diverse coordination modes (Ardizzoia, Brenna, & Therrien, 2010).
特性
IUPAC Name |
6-chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHUZKMYTQZJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149481 | |
| Record name | 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
CAS RN |
541539-68-8 | |
| Record name | 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



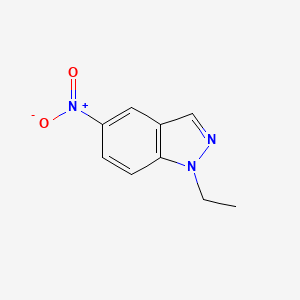
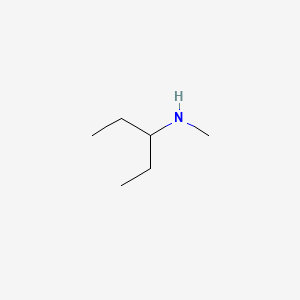
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)
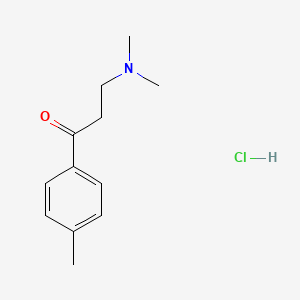

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
